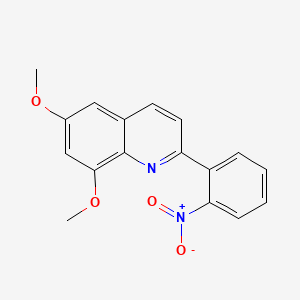
Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dimethoxy-2-(2-nitrophenyl)quinoline: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with methoxy groups at positions 6 and 8, and a nitrophenyl group at position 2. The presence of these functional groups imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and 6,8-dimethoxyquinoline.
Condensation Reaction: The 2-nitrobenzaldehyde undergoes a condensation reaction with 6,8-dimethoxyquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the quinoline core. This step may require heating and the use of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 6,8-dimethoxy-2-(2-nitrophenyl)quinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Reduction: 6,8-dimethoxy-2-(2-aminophenyl)quinoline.
Oxidation: 6,8-dimethoxy-2-(2-formylphenyl)quinoline or 6,8-dimethoxy-2-(2-carboxyphenyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6,8-dimethoxy-2-(2-nitrophenyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and its potential as a pharmacological agent.
Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline derivatives, aiding in the design of new compounds with improved biological activities.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes. For example, it may inhibit certain kinases or enzymes involved in cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
6,8-dimethoxyquinoline: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
2-(2-nitrophenyl)quinoline:
6,8-dimethoxy-2-phenylquinoline: Lacks the nitro group, leading to different chemical reactivity and biological activities.
Uniqueness: 6,8-dimethoxy-2-(2-nitrophenyl)quinoline is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
61472-32-0 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
6,8-dimethoxy-2-(2-nitrophenyl)quinoline |
InChI |
InChI=1S/C17H14N2O4/c1-22-12-9-11-7-8-14(18-17(11)16(10-12)23-2)13-5-3-4-6-15(13)19(20)21/h3-10H,1-2H3 |
InChI Key |
QPPUCHXNFBODET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















